2,3-Dibromo-3-(2-bromophenyl)propionic acid
CAS No.: 246876-04-0
Cat. No.: VC20770342
Molecular Formula: C9H7Br3O2
Molecular Weight: 386.86 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 246876-04-0 |
|---|---|
| Molecular Formula | C9H7Br3O2 |
| Molecular Weight | 386.86 g/mol |
| IUPAC Name | 2,3-dibromo-3-(2-bromophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H7Br3O2/c10-6-4-2-1-3-5(6)7(11)8(12)9(13)14/h1-4,7-8H,(H,13,14) |
| Standard InChI Key | IOATZQRJTIURPY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(C(C(=O)O)Br)Br)Br |
| Canonical SMILES | C1=CC=C(C(=C1)C(C(C(=O)O)Br)Br)Br |
Introduction
Overview of 2,3-Dibromo-3-(2-bromophenyl)propionic Acid
2,3-Dibromo-3-(2-bromophenyl)propionic acid is a brominated aromatic compound with the molecular formula
and a molecular weight of 386.86 g/mol. This compound features two bromine atoms on the propionic acid moiety and an additional bromine atom on the phenyl ring, making it notable for its unique structural characteristics and potential applications in medicinal chemistry and material science.
Synthesis Methods
The synthesis of 2,3-dibromo-3-(2-bromophenyl)propionic acid can be achieved through various methods:
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Bromination of 3-phenylpropionic acid: This method utilizes bromine (Br₂) in a solvent such as acetic acid or dichloromethane to introduce bromine atoms into the structure.
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Industrial Production: In industrial settings, the synthesis is scaled up with careful control of reaction parameters such as temperature and concentration to maximize yield and purity.
Chemical Reactions
This compound is versatile in organic synthesis and can undergo several types of reactions:
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Substitution Reactions: The bromine atoms can be replaced by other functional groups using nucleophilic reagents.
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Reduction Reactions: It can be reduced to form derivatives of 3-phenylpropionic acid.
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Oxidation Reactions: Oxidation may lead to the formation of carboxylic acids and other oxidized products.
Common Reagents and Conditions
| Reaction Type | Common Reagents |
|---|---|
| Substitution | Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃) |
| Reduction | Lithium aluminum hydride (LiAlH₄), Hydrogen gas (H₂) |
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |
Biological Activity
Research indicates that 2,3-dibromo-3-(2-bromophenyl)propionic acid exhibits various biological activities:
| Activity Type | Study Type | Findings |
|---|---|---|
| Anticancer | In Vitro | Dose-dependent inhibition of MCF-7 and PC-3 cancer cell lines |
| Anti-inflammatory | In Vivo | Significant reduction in inflammation markers |
| Neuroprotective | In Vivo | Protection against oxidative stress |
| Protein Interaction | Binding Studies | Stable complexes formed with serum albumin |
Mechanism of Action
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and proteins. The presence of bromine atoms allows for covalent bonding with nucleophilic sites on proteins, which can lead to inhibition or modification of protein function.
Comparison with Similar Compounds
Comparative analysis with similar compounds highlights the uniqueness of 2,3-dibromo-3-(2-bromophenyl)propionic acid:
| Compound Name | Structural Features |
|---|---|
| 2,3-Dibromopropionic Acid | Lacks the phenyl group; simpler structure |
| 3-Bromo-2-(bromomethyl)propionic Acid | Contains a bromomethyl group instead of a bromophenyl group |
| Ethyl 2,3-dibromopropionate | An ester derivative with a similar bromination pattern |
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